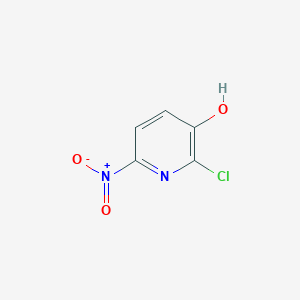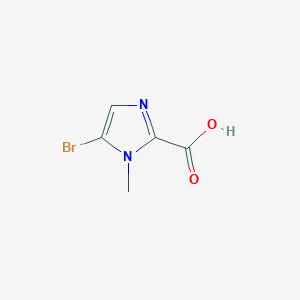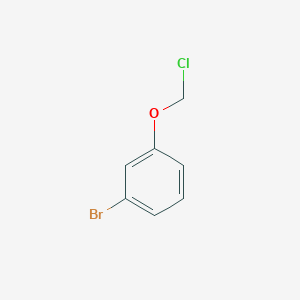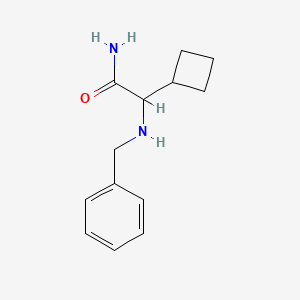
2-Bromomethyl-3-methyl-thiophene
Übersicht
Beschreibung
2-Bromomethyl-3-methyl-thiophene is a heterocyclic organic compound that features a thiophene ring substituted with a bromomethyl group and a methyl group. Thiophenes are known for their aromatic properties and are widely used in various fields, including medicinal chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Bromomethyl-3-methyl-thiophene is typically synthesized by brominating 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . This method yields approximately 90% of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the bromination of 3-methylthiophene using NBS is a common laboratory method that can be scaled up for industrial purposes .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromomethyl-3-methyl-thiophene primarily undergoes substitution reactions due to the presence of the bromomethyl group. It can participate in various reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination of 3-methylthiophene.
Nitric Acid and Acetic Acid: Used for nitration of the thiophene ring.
Major Products Formed:
Nucleophilic Substitution Products: Depending on the nucleophile used, various substituted thiophenes can be formed.
Electrophilic Substitution Products: Nitration can yield 2-nitrothiophene and 2,5-dinitrothiophene.
Wissenschaftliche Forschungsanwendungen
2-Bromomethyl-3-methyl-thiophene has several applications in scientific research:
Pharmaceutical Intermediate: It is used to prepare pyrazolo[3,4-d]pyrimidine derivatives, which are inhibitors of various viruses, including human enterovirus and influenza virus.
Material Science: It is used in the preparation of poly(3,3′′′-dimethyl-(2,2′:5′,2′:5′,2′′′)tetrathiophene), a conducting polymer.
Wirkmechanismus
The mechanism of action of 2-Bromomethyl-3-methyl-thiophene largely depends on its application. In pharmaceutical contexts, it acts as an intermediate in the synthesis of compounds that inhibit viral replication by targeting specific viral enzymes and pathways . The exact molecular targets and pathways can vary depending on the final compound synthesized from this compound.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-3-methylthiophene: Similar structure but lacks the bromomethyl group.
2-Bromo-3-hexylthiophene: Contains a hexyl group instead of a methyl group.
2-Bromo-3,5-dimethylthiophene: Contains an additional methyl group at the 5-position.
Uniqueness: 2-Bromomethyl-3-methyl-thiophene is unique due to the presence of both a bromomethyl group and a methyl group on the thiophene ring. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of various biologically active compounds .
Eigenschaften
IUPAC Name |
2-(bromomethyl)-3-methylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrS/c1-5-2-3-8-6(5)4-7/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHMBPDSKXMPBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


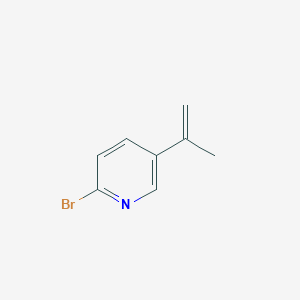

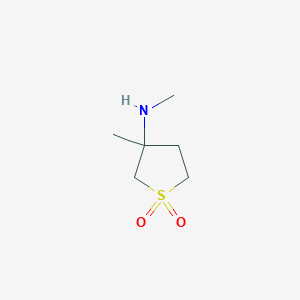


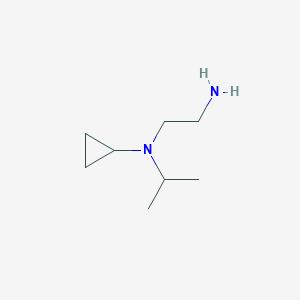


![6-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine](/img/structure/B3242508.png)
